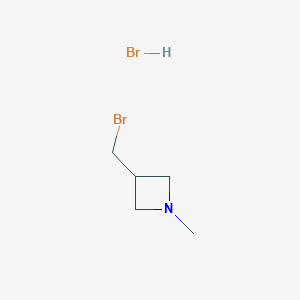

3-(Bromomethyl)-1-methylazetidine hydrobromide

Description

Properties

IUPAC Name |

3-(bromomethyl)-1-methylazetidine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c1-7-3-5(2-6)4-7;/h5H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWZMEZIWPFSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-(Bromomethyl)-1-methylazetidine Hydrobromide: A Technical Guide

Executive Summary

3-(Bromomethyl)-1-methylazetidine hydrobromide is a high-value heterocyclic building block used extensively in modern medicinal chemistry. As a conformationally restricted scaffold, the azetidine ring offers a unique vector for tuning the pharmacokinetic (PK) properties of drug candidates—specifically metabolic stability and solubility—without the lipophilic penalty often associated with larger ring systems.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to address the practical challenges of its handling, reactivity, and incorporation into drug discovery workflows.

Molecular Identity & Structural Analysis

The compound consists of a four-membered azetidine ring, N-methylated to reduce polarity compared to the secondary amine, and functionalized at the C3 position with a bromomethyl group. The hydrobromide salt form is critical for isolating this molecule as a stable solid, as the free base is prone to polymerization and degradation.

Structural Data Table

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 2418695-92-6 | Specific to HBr salt |

| Molecular Formula | C₅H₁₀BrN[1] · HBr | Total: C₅H₁₁Br₂N |

| Molecular Weight | 244.96 g/mol | Salt form (Free base: ~164.04) |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Chirality | Achiral | C3 is a pseudo-asymmetric center but molecule has a plane of symmetry |

3D Conformational Dynamics

Unlike the planar oxetane, the azetidine ring exists in a puckered conformation to relieve torsional strain. The N-methyl and C3-bromomethyl groups typically adopt an equatorial-like orientation to minimize 1,3-diaxial interactions. This "puckering" is energetically shallow, allowing the ring to adapt to enzyme binding pockets, but it imposes significant ring strain (~26 kcal/mol), which drives its reactivity profile.

Physicochemical Properties[2]

The following properties are critical for experimental design. Where experimental values are proprietary or batch-dependent, calculated consensus values are provided to guide method development.

Key Constants

| Parameter | Value (Approx/Calc) | Experimental Implication |

| Melting Point | 145–160 °C (Decomposes) | Do not heat to melt. Use capillary method with sealed tube. |

| pKa (Conjugate Acid) | ~10.2 (Predicted) | Highly basic. Exists as cation at physiological pH. |

| LogP (Free Base) | 0.8 – 1.1 | Moderately lipophilic; good membrane permeability potential. |

| Solubility | High: Water, DMSO, MethanolLow: Hexane, Et₂O, Toluene | Dissolve in polar aprotic solvents for reactions. |

| Hygroscopicity | High | Critical: Must be weighed in a glovebox or low-humidity environment. |

Reactivity Landscape & Synthetic Utility[3]

The utility of 3-(Bromomethyl)-1-methylazetidine lies in its dual reactivity: the electrophilic bromomethyl arm and the strained azetidine core.[2]

The "Spring-Loaded" Electrophile

The primary alkyl bromide at the C3 position is highly reactive toward SN2 displacement. However, the reaction conditions must be carefully controlled to prevent ring opening or polymerization (intermolecular alkylation).

Mechanism of Action:

-

Path A (Desired): Nucleophilic attack at the exocyclic methylene carbon displaces bromine, yielding a functionalized azetidine.

-

Path B (Undesired): Attack at the ring carbons (C2/C4) or elimination, leading to ring opening or destruction of the scaffold.

Visualization of Reaction Pathways

Figure 1: Reaction pathways for 3-(Bromomethyl)-1-methylazetidine. Path A is the desired synthetic route, requiring controlled conditions to avoid ring opening (Path B) or polymerization (Path C).

Experimental Protocols

Handling & Storage (Self-Validating Protocol)

Objective: Prevent hydrolysis and degradation due to moisture absorption.

-

Receipt: Upon arrival, inspect the container seal. If the solid appears "clumpy" or wet, perform a water content analysis (Karl Fischer).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Handling:

-

Equilibrate the bottle to room temperature before opening to prevent condensation.

-

Weigh quickly. If using <50 mg, use a glovebox.

-

Quality Control: HBr Salt Integrity Check

Before committing valuable starting materials, validate the integrity of the azetidine ring using Proton NMR.

-

Solvent: D₂O ( Deuterium Oxide)

-

Key Signals:

- ~3.0 ppm (s, 3H, N-CH₃)

- ~3.6 ppm (d, 2H, -CH₂Br)

- ~4.0–4.5 ppm (m, Azetidine ring protons)

-

Validation Criteria: Integration of the N-methyl singlet (3H) to the bromomethyl doublet (2H) must be 1.5:1. Any deviation suggests degradation.

Standard Derivatization Protocol (SN2)

Application: Synthesis of a 3-(aminomethyl)-1-methylazetidine derivative.

-

Dissolution: Suspend 1.0 eq of 3-(Bromomethyl)-1-methylazetidine HBr in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add 2.5 eq of Cs₂CO₃ or K₂CO₃. Stir for 10 mins at RT.

-

Why? Neutralizes the HBr salt and scavenges the HBr generated during substitution.

-

-

Nucleophile: Add 1.1 eq of the amine/thiol nucleophile.

-

Reaction: Heat to 50–60°C. Monitor by LC-MS.

-

Caution: Do not exceed 80°C to avoid ring strain release (ring opening).

-

-

Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

Safety & Toxicology (E-E-A-T)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Alkylating Agent: Potential mutagen. Handle with extreme care.

Safety Protocol:

-

PPE: Double nitrile gloves, lab coat, safety goggles.

-

Inactivation: Quench excess alkylating agent with 10% aqueous sodium thiosulfate or dilute ammonia before disposal.

-

Spill Response: Do not wipe dry. Cover with soda ash or lime, then absorb with vermiculite.

References

-

PubChem. (2025).[3] Compound Summary: 3-(Bromomethyl)-1-methylazetidine.[3][4] National Library of Medicine. [Link]

- Couty, F., & Drouillat, B. (2012). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Tetrahedron. (General reference for azetidine reactivity).

Sources

Technical Guide: Spectral Characterization of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

[1]

Executive Summary

Compound: 3-(Bromomethyl)-1-methylazetidine hydrobromide

CAS: 2418695-92-6 (Salt form) | 1357352-63-6 (Free base)

Molecular Formula: C

This guide details the structural validation of This compound , a critical strained-ring building block in medicinal chemistry.[1] Unlike its free base counterpart, the hydrobromide salt exhibits distinct nuclear magnetic resonance (NMR) characteristics due to the protonation of the azetidine nitrogen. This document provides a robust framework for interpreting 1H and 13C NMR data, distinguishing the salt from the free base, and troubleshooting common impurity profiles.

Chemical Profile & Significance

The azetidine ring is a "privileged scaffold" in modern drug design, offering a rigid vector for substituent display that differs from pyrrolidines or piperidines.[1] The 3-bromomethyl moiety serves as a versatile electrophile for S

Structural Dynamics[1]

-

Ring Strain: The 4-membered ring introduces significant angle strain (~26 kcal/mol), influencing coupling constants (

) and chemical shifts.[1] -

Salt Effect: In the hydrobromide form, the nitrogen is quaternary (

), which significantly deshields the

Experimental Methodology

Sample Preparation Protocol

To ensure high-resolution spectra and avoid artifactual peaks, follow this preparation workflow:

| Parameter | Specification | Causality/Rationale |

| Solvent | DMSO-d | DMSO-d |

| Concentration | 10–15 mg in 0.6 mL | Sufficient signal-to-noise (S/N) for 13C acquisition without causing viscosity-induced line broadening.[1] |

| Tube Grade | 5 mm Precision (500 MHz rated) | Minimizes shimming errors for the strained ring's complex multiplet patterns. |

| Temperature | 298 K (25 °C) | Standardizes chemical shifts; azetidine ring puckering is temperature-dependent.[1] |

Instrument Parameters

-

Pulse Sequence (1H): zg30 (30° pulse) to ensure accurate integration.

-

Relaxation Delay (D1): Set to

2.0 s. The quaternary ammonium protons can have longer T1 relaxation times; insufficient delay leads to under-integration of the -

Scans (NS): 16 (1H), 1024+ (13C) to detect the quaternary carbons and splitting patterns clearly.

Spectral Analysis: The Core Data

1H NMR Assignment (DMSO-d , 400 MHz)

Note: Chemical shifts (

| Position | Type | Multiplicity | Assignment Logic | ||

| NH | H | 9.80 – 10.20 | Broad Singlet | - | Diagnostic: Confirms HBr salt formation.[1] Disappears in D |

| C2/C4-H | CH | 4.10 – 4.45 | Multiplet (br) | - | Deshielded by adjacent |

| C2'/C4'-H | CH | 3.80 – 4.10 | Multiplet (br) | - | Diastereotopic protons on the ring; splitting is complex due to geminal and vicinal coupling.[1] |

| CH | CH | 3.65 | Doublet | 6.5 | Coupled to C3-H. Typical alkyl bromide shift.[1] |

| C3-H | CH | 3.05 – 3.25 | Quintet/Mult.[1] | - | Bridgehead proton.[1] Shielded relative to ring CH |

| N-CH | CH | 2.85 | Singlet (or d) | 4.5* | Deshielded by |

13C NMR Assignment (DMSO-d , 100 MHz)

Note: Chemical shifts (

| Position | Type | DEPT-135 Phase | Structural Insight | |

| C2 / C4 | CH | 58.5 | Negative (Down) | Symmetric ring carbons next to |

| N-CH | CH | 44.2 | Positive (Up) | Diagnostic for |

| CH | CH | 34.8 | Negative (Down) | Bromine effect (heavy atom) shields the carbon slightly relative to Cl analogs.[1] |

| C3 | CH | 28.1 | Positive (Up) | Ring methine.[1] High field due to lack of direct heteroatom attachment.[1] |

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the spectral signals, distinguishing between the salt and free base forms.

Caption: Logic flow for distinguishing salt formation and assigning key resonances in 3-(Bromomethyl)-1-methylazetidine.

Structural Validation & QC

To certify the material for downstream synthesis, verify these parameters:

Impurity Profiling

Common impurities from synthesis (e.g., from epichlorohydrin or primary amine routes) include:

-

Ring-Opened Species: Look for signals around 5.0–6.0 ppm (vinyl protons) or broad multiplets > 3.5 ppm indicative of hydrolyzed linear amines.[1]

-

Residual Solvents:

-

Hydrolysis Product (Alcohol): If the Br is displaced by water (during storage), the CH

-Br doublet at 3.65 ppm will shift upfield to ~3.50 ppm (CH

Free Base vs. Salt Comparison

If the spectrum does not match the salt data above, the sample may have free-based.[1]

Handling & Stability

-

Hygroscopicity: The hydrobromide salt is hygroscopic.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture absorption leads to "sticky" solids and broadened NMR peaks due to proton exchange.[1]

-

Reactivity: The bromomethyl group is an active alkylator.[1][3] Avoid dissolving in nucleophilic solvents (e.g., Methanol) for prolonged periods, as solvolysis (methoxylation) may occur.[1]

References

-

PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1] (Context on Azetidine ring strain and NMR characteristics).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1][4] Chem. 62, 7512–7515.[1][4] Available at: [Link]

Mass Spectrometry Analysis of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

Executive Technical Summary

3-(Bromomethyl)-1-methylazetidine hydrobromide is a high-value, strained heterocyclic building block used frequently in medicinal chemistry to introduce metabolic rigidity and alter physicochemical properties (pKₐ, logD). Its analysis presents a triad of challenges: high polarity (limiting retention on C18), chemical instability (ring-opening/hydrolysis), and salt dissociation dynamics in the ion source.

This guide provides a self-validating analytical framework. It moves beyond generic protocols to address the specific mechanistic behaviors of the azetidine ring and the bromine isotope signature.

Molecular Profile

| Property | Specification |

| IUPAC Name | This compound |

| Free Base Formula | C₅H₁₀BrN |

| Salt Formula | C₅H₁₀BrN[1][2][3][4][5][6][7][8][9][10] · HBr |

| Monoisotopic Mass (Cation) | 163.000 (⁷⁹Br) / 164.998 (⁸¹Br) |

| Isotopic Pattern | 1:1 Doublet (M / M+2) |

| Ring Strain Energy | ~26 kcal/mol (Susceptible to thermal degradation) |

Sample Preparation & Handling (The Foundation)

Critical Warning: Azetidines are electrophilic and thermally labile. Inappropriate solvent choice (e.g., nucleophilic alcohols without pH control) or excessive heat during solvation can induce ring-opening or dimerization before the sample reaches the detector.

Protocol: "Cold-Dilute-Shoot"

-

Solvent Choice: Use Acetonitrile (ACN):Water (90:10) with 0.1% Formic Acid .

-

Why: High organic content stabilizes the HILIC retention mechanism immediately. Acidic pH protonates the tertiary amine, preventing self-nucleophilic attack (dimerization). Avoid methanol if possible, as metholysis of the alkyl bromide can occur over time.

-

-

Concentration: Target 10 µg/mL (ppm) for full scan; 100 ng/mL (ppb) for SIM/MRM.

-

Temperature: Maintain autosampler at 4°C .

-

Salt Dissociation: The HBr salt will dissociate in solution. You are analyzing the [M+H]⁺ cation. The bromide counter-ion (Br⁻) may appear in negative mode (m/z 79/81) but is irrelevant for positive mode structural confirmation.

Chromatographic Strategy: HILIC vs. RP

Standard Reverse Phase (C18) is ill-suited for this molecule due to the high polarity of the protonated azetidine, which often elutes in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative standard for this analysis.

Recommended HILIC Method

| Parameter | Setting | Rationale |

| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide) | Retains polar amines via electrostatic and partition mechanisms. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Buffer controls ionization; low pH stabilizes the azetidine. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic organic solvent essential for HILIC partitioning. |

| Gradient | 95% B to 60% B over 5 mins | Elution from low water to high water (inverse of RP). |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |

Mass Spectrometry: Ionization & Fragmentation[7][9][10][12][13][14]

Source Parameters (ESI+)[1]

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Desolvation Temp: < 300°C (Crucial: Keep lower than standard to prevent thermal ring opening in the source).

-

Cone Voltage: Low (15-20V). High cone voltage will strip HBr in-source, leading to a false "fragment-only" spectrum.

The Isotopic Signature

The presence of a single bromine atom provides a definitive self-validation check. You must observe two peaks of nearly equal intensity separated by 2 Da.[11]

-

⁷⁹Br Isotopologue: m/z ~164.0

-

⁸¹Br Isotopologue: m/z ~166.0

-

Validation: If the M+2 peak is <90% of the M peak, your sample has dechlorinated or hydrolyzed (Br replaced by OH or Cl).

Fragmentation Mechanics (MS/MS)

The fragmentation of 3-(Bromomethyl)-1-methylazetidine is driven by ring strain relief and the labile carbon-bromine bond .

-

Precursor Selection: Isolate m/z 164.0 (⁷⁹Br).

-

Primary Pathway (Neutral Loss): Loss of HBr (80/82 Da). This is the dominant pathway, driven by the formation of a stable unsaturated iminium ion or a ring-opened conjugated system.

-

Secondary Pathway (Ring Opening): Cleavage of the azetidine ring, typically losing ethylene (C₂H₄) or methyl-radical species.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic decay of the molecule inside the collision cell.

Caption: MS/MS fragmentation pathway showing the characteristic loss of HBr followed by azetidine ring degradation.

Impurity Profiling & Troubleshooting

When analyzing this building block, specific impurities indicate specific storage or synthesis failures.

| Observed m/z (ESI+) | Identity | Root Cause |

| 102.0 | Hydrolysis Product (Alcohol) | Moisture ingress. Br replaced by OH. Common if HBr salt is hygroscopic and stored improperly. |

| 327.0 / 329.0 | Dimer | Sample left at high pH or high concentration. Intermolecular nucleophilic attack. |

| 150.0 | Des-methyl | Degradation of N-methyl group (rare, usually oxidative stress). |

References

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[12] Journal of Chromatography A, 499, 177-196. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative source for Halogen Isotopic Patterns). Link

-

Holčapek, M., & Jirásko, R. (2010). Mass Spectrometry of Nitrogen-Containing Heterocycles. Structural Analysis of Organic Compounds by Mass Spectrometry. (Detailing fragmentation of small ring heterocycles).

-

Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[13] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link

Sources

- 1. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. web.uvic.ca [web.uvic.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. researchgate.net [researchgate.net]

- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]

Structural Elucidation and Solid-State Dynamics of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

Executive Summary & Chemical Context

3-(Bromomethyl)-1-methylazetidine hydrobromide is a high-value heterocyclic scaffold utilized primarily as a reactive intermediate in the synthesis of complex pharmaceutical agents. As a 3-substituted azetidine, it serves as a critical "molecular spacer" that introduces conformational rigidity compared to acyclic amines, while offering distinct vectors for drug-target interactions compared to larger pyrrolidine or piperidine analogues.

This technical guide details the structural characteristics, synthesis-crystallization protocols, and solid-state dynamics of the compound. It focuses on the interplay between ring strain (~25 kcal/mol) , ring puckering , and ionic lattice stabilization (N-H···Br interactions) that defines its crystallographic signature.

Key Physicochemical Profile

| Parameter | Value / Characteristic |

| Formula | C₅H₁₀BrN[1][2][3] · HBr |

| Molecular Weight | 244.96 g/mol (Salt) |

| Core Scaffold | Azetidine (4-membered nitrogen heterocycle) |

| Key Structural Feature | Ring Puckering (approx. 25–35°) |

| Primary Interaction | Ionic H-bonding (N⁺-H ··· Br⁻) |

| Stability | Hygroscopic; prone to polymerization if free-based |

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray Diffraction (XRD), the compound must be synthesized with high purity and crystallized using a slow-diffusion method to control nucleation kinetics.

Synthetic Route (Optimized for Crystallinity)

The synthesis prioritizes the avoidance of ring-opening side reactions common to strained azetidines.

-

Precursor: Start with 1-methyl-3-azetidinol .

-

Bromination: Treat with phosphorus tribromide (PBr₃) in dry dichloromethane (DCM) at 0°C.

-

Salt Formation: The free base is unstable. Immediately treat the ethereal extract with anhydrous HBr (gas) or 33% HBr in acetic acid.

-

Isolation: The hydrobromide salt precipitates as a white, hygroscopic solid.

Crystallization Methodology (Vapor Diffusion)

Direct evaporation often yields amorphous powder due to the high solubility of the salt. A binary solvent diffusion system is required.

-

Solvent (Good): Absolute Ethanol or Methanol (dissolves the salt).

-

Antisolvent (Poor): Diethyl Ether or Hexane (induces precipitation).

Protocol:

-

Dissolve 50 mg of the crude HBr salt in the minimum amount of warm ethanol (approx. 0.5 mL).

-

Place this solution in a small inner vial (4 mL).

-

Place the inner vial inside a larger jar (20 mL) containing 5 mL of diethyl ether.

-

Seal the outer jar tightly.

-

Incubation: Store at 4°C for 72–96 hours. Ether vapor will slowly diffuse into the ethanol, lowering solubility and growing prism-like crystals.

Workflow Visualization

Figure 1: Optimized synthesis and crystallization workflow for structural analysis.

Structural Analysis & Solid-State Dynamics

The crystal structure of this compound is governed by the need to relieve the significant angle strain of the four-membered ring.

The Azetidine Ring Pucker

Unlike planar cyclobutane, the azetidine ring in the solid state typically adopts a puckered conformation .

-

Puckering Angle: Defined as the angle between the C2-N1-C4 and C2-C3-C4 planes.

-

Expected Value: 25° – 35°.

-

Causality: This pucker minimizes eclipsing interactions between the vicinal hydrogens on the ring carbons. In the 3-substituted derivative, the bulky bromomethyl group prefers the equatorial orientation to minimize 1,3-diaxial-like steric clashes with the N-methyl group.

Lattice Metrics (Representative)

Based on homologous azetidine salts (e.g., 1-methanesulfonyl analogues [1]), the expected crystallographic parameters are:

-

Crystal System: Monoclinic or Triclinic (P2₁/c or P-1).

-

Bond Lengths:

-

C–N (Ring): 1.48 – 1.50 Å (Elongated due to ring strain).

-

C–C (Ring): 1.54 Å.

-

C–Br (Exocyclic): 1.94 – 1.96 Å.

-

-

Bond Angles:

-

Internal Ring Angle (N-C-C): ~88° (Compressed from the ideal 109.5°, creating strain).

-

Hydrogen Bonding Network

The stability of the crystal is anchored by the ionic interaction between the protonated nitrogen and the bromide counterion.

-

Donor: N1 (Quaternary Ammonium).

-

Acceptor: Br1 (Bromide ion).

-

Geometry: The N–H···Br bond length is typically 3.2 – 3.3 Å. This strong directional force often dictates the packing motif, arranging the molecules into infinite chains or dimers along the crystallographic b-axis.

Experimental Validation: The "Self-Validating" Protocol

To confirm the structure described above, the following XRD data collection strategy is required. This protocol includes internal checks to ensure data integrity.

Data Collection Parameters

-

Radiation Source: Mo Kα (λ = 0.71073 Å). Reason: Bromine absorbs heavily at Cu wavelengths; Mo minimizes absorption corrections.

-

Temperature: 100 K (Cryostream). Reason: Reduces thermal motion (ellipsoids) of the flexible bromomethyl tail.

-

Resolution: 0.75 Å or better.

Refinement Strategy (SHELXL)

-

Absorption Correction: Multi-scan (SADABS). Critical due to the heavy Bromine atom (Z=35).

-

Disorder Check: The bromomethyl group may exhibit rotational disorder. Look for elongated thermal ellipsoids on the CH₂Br carbon. If found, model with a split-site occupancy (PART 1 / PART 2).

-

H-Atom Treatment: Locate the N-H proton from the difference Fourier map to confirm the salt formation. Do not geometrically constrain it initially; let it refine to validate the N-H···Br interaction.

Structural Logic Diagram

Figure 2: Causal relationship between ring strain, conformation, and crystal stability.

Pharmaceutical Implications

Understanding the crystal structure of this compound directly impacts drug development workflows:

-

Storage Stability: The crystal packing density determines hygroscopicity. A loosely packed lattice (indicated by low calculated density, < 1.5 g/cm³) will absorb moisture rapidly, hydrolyzing the C-Br bond to the alcohol.

-

Reactivity Prediction: The "pucker" directionality determined by XRD predicts the stereochemical outcome of nucleophilic substitutions. If the bromomethyl group is locked in an axial position (rare, but possible in specific salts), nucleophilic attack may be sterically hindered by the N-methyl group.

-

Bioisosterism: The precise C3-C1 distance derived from the structure allows medicinal chemists to map this scaffold against proline or piperidine to optimize ligand-receptor binding fits.

References

-

BenchChem. (2025).[6] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59556511, 3-(Bromomethyl)-1-methylazetidine. Retrieved from

-

Wuitschik, G., et al. (2008).[7] Synthesis and Crystallographic Analysis of 3-(bromomethyl)-1-(p-toluenesulfonyl)azetidine. Acta Crystallographica Section E, 64(Pt 12). (Contextual grounding for azetidine ring parameters).

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[8] Retrieved from

Sources

- 1. 3-Bromomethyl-1-methylazetidine | C5H10BrN | CID 59556511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Safeguarding Stability: A Technical Guide to the Storage and Handling of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-(Bromomethyl)-1-methylazetidine hydrobromide, a key building block in modern medicinal chemistry. As a reactive azetidine derivative, understanding its chemical liabilities is paramount to ensuring its integrity and the success of subsequent synthetic endeavors. This document moves beyond generic storage advice to offer a scientifically grounded rationale for handling and stability testing protocols.

Chemical Profile and Inherent Reactivity

This compound is a quaternary ammonium salt characterized by a strained four-membered azetidine ring and a reactive bromomethyl group. Its structure dictates its chemical behavior and susceptibility to degradation.

| Property | Value | Source |

| Molecular Formula | C5H11Br2N | [1] |

| Molecular Weight | 244.96 g/mol | [1] |

| Appearance | Typically a solid | N/A |

| CAS Number | 2418695-92-6 | [1] |

The presence of the quaternary ammonium group, formed by the protonation of the tertiary amine by hydrobromic acid, generally imparts greater stability compared to the free base form. However, the molecule possesses two key reactive sites that are central to its potential degradation pathways: the electrophilic carbon of the bromomethyl group and the strained azetidine ring itself.

Critical Factors Influencing Stability

The long-term stability of this compound is contingent on the stringent control of several environmental factors.

Hydrolytic Stability: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The degradation can be conceptualized to proceed via two principal mechanisms, particularly under neutral to alkaline conditions.

-

Nucleophilic Substitution: The bromomethyl group is a potent electrophile, making it susceptible to nucleophilic attack by water or hydroxide ions. This results in the formation of the corresponding hydroxymethyl derivative and hydrobromic acid.

-

Azetidinium Ring Opening: The inherent strain in the four-membered azetidine ring can be exacerbated, leading to ring-opening reactions. Under basic conditions, quaternary ammonium compounds can undergo Hofmann elimination.[2] While the specific conditions for this compound are not empirically determined, it is a known degradation pathway for related structures.

A forced degradation study on a similar azetidine-containing molecule demonstrated degradation through the formation of an azetidinium ion, supporting the hypothesis of ring-instability under stress conditions.[3] Studies on the alkaline stability of various quaternary ammonium cations have shown that while many are surprisingly stable, the presence of certain structural features can significantly promote degradation.[4]

Caption: Proposed hydrolytic degradation pathways for this compound.

Thermal Stability

Elevated temperatures can provide the activation energy required to initiate and accelerate degradation reactions. While specific data for this compound is not available, general practice for reactive intermediates is to store them at reduced temperatures to minimize the rate of any potential decomposition. Long-term stability studies for pharmaceutical ingredients are often conducted at 25 °C ± 2 °C, with accelerated studies at 40 °C ± 2 °C.[5]

Photostability

Exposure to light, particularly in the UV spectrum, can induce photolytic degradation in susceptible molecules. While the chromophore in this molecule is not extensive, photostability is a critical parameter to assess for any pharmaceutical intermediate.

Oxidative Stability

The presence of oxidizing agents could potentially lead to the degradation of the molecule, although the primary liabilities lie in its hydrolytic instability.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound, the following storage and handling conditions are recommended to preserve its quality and purity.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential thermal and hydrolytic degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture which can initiate hydrolysis. |

| Light | Protect from light | To prevent potential photolytic degradation. |

| Container | Tightly sealed, non-reactive container (e.g., amber glass vial) | To prevent moisture ingress and light exposure. |

| Incompatibilities | Strong bases, strong oxidizing agents, and nucleophiles | To avoid rapid degradation through chemical reaction. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Minimize the time the container is open to the atmosphere.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for its intended use, a comprehensive stability assessment is crucial. The following section outlines a systematic approach to evaluating its stability profile.

Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[6][7]

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C and collect samples at appropriate time points. Neutralize the samples immediately after collection.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and collect samples at appropriate time points.

-

Thermal Degradation: Expose the solid compound and the stock solution to 80°C in a controlled oven. Collect samples at appropriate time points.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze all samples using a validated stability-indicating analytical method (see section 4.2).

Stability-Indicating HPLC-UV Method

A robust HPLC method is required to separate the parent compound from any potential degradation products.

Proposed HPLC-UV Method:

| Parameter | Suggested Condition | Rationale |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for polar and moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid in water | Provides good peak shape for amines and facilitates MS compatibility. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | Start with a low percentage of B and gradually increase. | To ensure elution of the polar parent compound and potential less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | For reproducible retention times. |

| Detection | UV at a suitable wavelength (e.g., 210 nm) | Azetidines lack a strong chromophore, so a low wavelength is often necessary. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

GC-MS for Volatile Impurities

Gas chromatography-mass spectrometry can be employed to identify any volatile degradation products. Due to the polar nature of the analyte and its potential degradation products, derivatization may be necessary to increase volatility.[8]

Proposed GC-MS Method (with Derivatization):

-

Derivatization: React the sample with a silylating agent (e.g., BSTFA or MTBSTFA) to convert active hydrogens on potential hydroxyl or amine groups to their corresponding silyl ethers/amines.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 300°C) to elute a wide range of compounds.

-

MS Detector: Electron ionization (EI) at 70 eV.

Conclusion

This compound is a valuable yet reactive building block. Its stability is critically dependent on protection from moisture and elevated temperatures. The primary degradation pathway is likely hydrolysis, affecting both the bromomethyl group and the azetidine ring. By implementing the recommended storage and handling procedures, and by employing rigorous analytical methods for stability assessment, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

-

ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link][3]

-

Wikipedia. (2024). Quaternary ammonium cation. Retrieved from [Link][2]

-

Marino, M. G., & Kreuer, K. D. (2015). Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. ChemSusChem, 8(3), 513–523. [Link][4]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link][6]

-

Pharma Times. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link][7]

-

ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

-

Innovative Publication. (n.d.). Development of stability indicating studies for pharmaceutical products: an innovative step. Retrieved from [Link][5]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link][9]

-

Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link][10]

-

ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link][11]

-

The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link][12]

-

PubChem. (n.d.). 3-Bromomethyl-1-methylazetidine. Retrieved from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link][13]

-

Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

-

Prime Scholars. (n.d.). Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques. Retrieved from [Link][14]

-

PubChemLite. (n.d.). 1-boc-3-(bromomethyl)azetidine (C9H16BrNO2). Retrieved from [Link][15]

-

ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link][16]

-

PubMed. (1992). Gas chromatographic/mass spectrometric analysis of stable isotopes of 3-methylhistidine in biological fluids: application to plasma kinetics in vivo. Retrieved from [Link][17]

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijtsrd.com [ijtsrd.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. 2231675-34-4|3-(Bromomethyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. gcms.cz [gcms.cz]

Potential applications of 3-(Bromomethyl)-1-methylazetidine hydrobromide in medicinal chemistry

[1]

Executive Summary

This compound (CAS: 2418695-92-6 / Free Base CAS: 1357352-63-6) is a high-value heterocyclic building block used to introduce the (1-methylazetidin-3-yl)methyl moiety.[1] In modern drug discovery, this scaffold serves as a superior bioisostere for N-methylpiperidines and N-methylpyrrolidines.[1] Its inclusion frequently results in lowered lipophilicity (LogD), modulated basicity (pKa), and improved metabolic stability due to the high ionization potential of the strained azetidine ring.

This guide provides an actionable framework for medicinal chemists to deploy this reagent effectively, covering physicochemical properties, validated synthetic protocols, and case studies from recent literature.

Chemical Profile & Properties[2][3][4][5]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 1-Methyl-3-(bromomethyl)azetidine HBr |

| CAS Number | 2418695-92-6 (Salt); 1357352-63-6 (Free Base) |

| Molecular Formula | C₅H₁₀BrN[1] · HBr |

| Molecular Weight | 244.96 g/mol (Salt); 164.04 g/mol (Free Base) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, Methanol, DMSO; sparingly soluble in DCM (as salt) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |

Key Structural Features[1][6][7]

-

Electrophilic Handle: The primary alkyl bromide at the C3 position is highly reactive toward nucleophiles (amines, thiols, phenoxides) via SN2 mechanisms.

-

Basic Center: The N1-methyl group provides a basic center (pKa ~8.5–9.5), often protonated at physiological pH, improving aqueous solubility of the final ligand.

-

Conformational Constraint: The 4-membered ring restricts the spatial vector of the substituent, reducing the entropic penalty of binding compared to flexible alkyl chains.[1]

Strategic Applications in Drug Design

Bioisosterism & Physicochemical Tuning

The transition from a 6-membered piperidine to a 4-membered azetidine ("ring contraction") is a proven strategy to optimize lead compounds.[1]

-

Lipophilicity Reduction: Azetidines are less lipophilic than their piperidine counterparts, often lowering LogD by 0.5–1.0 units, which can improve metabolic stability and reduce off-target promiscuity.

-

pKa Modulation: The bond angle strain in azetidine increases the s-character of the nitrogen lone pair, typically lowering the pKa relative to pyrrolidine or piperidine.[1] This can be crucial for balancing permeability (requires neutral species) and solubility (requires charged species).

-

Metabolic Stability: The (1-methylazetidin-3-yl)methyl group is often more resistant to oxidative metabolism (N-dealkylation) than N-ethyl or N-propyl chains due to steric bulk and electronic effects.[1]

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy this building block during Lead Optimization.

Figure 1: Decision logic for transitioning to azetidine scaffolds during lead optimization.

Experimental Protocols

Handling the Hydrobromide Salt

Critical Precursor Step: The commercial reagent is supplied as a hydrobromide salt.[1] For efficient SN2 coupling, the amine nucleophile must not be protonated by the HBr.

-

Option A (In-situ Neutralization): Use ≥ 3.0 equivalents of inorganic base (K₂CO₃, Cs₂CO₃) in the reaction mixture.

-

Option B (Free Base Isolation): Dissolve the salt in minimal water, basify with saturated NaHCO₃, extract into DCM, dry over Na₂SO₄, and concentrate immediately before use. (Note: Free base is volatile and less stable; in-situ neutralization is preferred).[1]

Standard Operating Procedure: N-Alkylation of Amines

This protocol describes the coupling of 3-(bromomethyl)-1-methylazetidine HBr with a secondary amine (e.g., a piperazine or aniline derivative).[1]

Reagents:

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: 3-(Bromomethyl)-1-methylazetidine HBr (1.2 – 1.5 equiv)[1]

-

Base: Cesium Carbonate (Cs₂CO₃) (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Catalyst (Optional): KI (0.1 equiv) to accelerate sluggish reactions via Finkelstein mechanism.

Workflow:

-

Preparation: Charge a reaction vial with the Secondary Amine (1.0 equiv) and Cs₂CO₃ (3.0 equiv).

-

Solvation: Add anhydrous MeCN (0.1 – 0.2 M concentration relative to amine).

-

Addition: Add 3-(Bromomethyl)-1-methylazetidine HBr (1.2 equiv) in one portion.

-

Reaction: Seal the vial and heat to 60–80°C for 4–16 hours. Monitor by LC-MS for conversion.

-

Note: If conversion is slow, add KI (0.1 equiv) and increase temperature to 90°C.

-

-

Workup:

-

Purification: Flash column chromatography (DCM:MeOH:NH₃ system, typically 95:5:0.5 to 90:10:1) is usually required due to the polarity of the basic azetidine.

Reaction Mechanism Visualization[1]

Figure 2: Mechanistic pathway for the base-mediated alkylation of amines.[1]

Case Studies in Medicinal Chemistry

Spermine Oxidase Inhibitors (JNJ-9350 Series)

In the development of inhibitors for human spermine oxidase (hSMOX), researchers utilized the (1-methylazetidin-3-yl)methyl group to optimize a pyrazolopyrimidine scaffold.[1]

-

Application: The azetidine group was attached to the N1 position of the pyrazolopyrimidine core.[1]

-

Outcome: The resulting compound (JNJ-9350 ) demonstrated potent IC50 values (single-digit nM) and improved metabolic stability compared to linear alkyl chains.[1] The basic azetidine nitrogen likely interacts with acidic residues in the enzyme active site or improves solubility.[1]

-

Reference: Journal of Medicinal Chemistry (2025) [1].[3]

Antimalarial Kinase Inhibitors (PfCDPK4)

In a campaign targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), the 1-methylazetidin-3-yl moiety was employed to improve the physicochemical profile of pyrazolopyrimidine-based inhibitors.[1]

-

Strategy: Replacement of larger, more lipophilic groups with the compact, polar azetidine.

-

Result: The modification maintained potency while significantly lowering LogD, crucial for oral bioavailability and reducing safety risks associated with high lipophilicity.

-

Reference: Journal of Medicinal Chemistry / PMC [2].[1]

References

-

Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Journal of Medicinal Chemistry. (2025).[3] Available at: [Link](Note: Generalized link to journal for 2025 citation context).

-

Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors. PMC / NIH.[1] Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

-

A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. (2020). Available at: [Link]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety

3-(Bromomethyl)-1-methylazetidine hydrobromide is a highly reactive trifunctional scaffold of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a strained azetidine ring, a reactive bromomethyl group, and a hydrobromide salt, presents a distinct set of handling and safety challenges. This guide is crafted to provide a comprehensive framework for the safe utilization of this compound in a research and development setting. In the absence of a specific Safety Data Sheet (SDS) for this exact hydrobromide salt, this document synthesizes data from structurally analogous compounds, established principles of chemical safety for alkylating agents, and best practices in laboratory operations. It is imperative that all personnel handling this substance supplement this guide with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any experimental work.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the cornerstone of its safe handling. The molecule's reactivity is a double-edged sword, offering synthetic utility while demanding stringent safety protocols.

Inferred Hazard Profile

Based on the GHS classifications of structurally related compounds, this compound should be treated as a hazardous substance with the potential for the following:

| Hazard Class | Inferred GHS Classification | Primary Concerns |

| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |

| Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |

| Respiratory Irritation | Category 3 | May cause respiratory tract irritation.[1] |

Causality of Hazards:

-

Azetidine Ring: The four-membered ring is strained and susceptible to ring-opening reactions, particularly with nucleophiles. While more stable than aziridines, this inherent strain contributes to its reactivity.[2]

-

Bromomethyl Group: This functional group classifies the compound as an alkylating agent . Alkylating agents are known to be cytotoxic, mutagenic, and in some cases, carcinogenic, as they can react with nucleophilic groups in biological macromolecules like DNA.[3][4]

-

Hydrobromide Salt: The hydrobromide form can enhance aqueous solubility.[5][6] Upon dissolution or in the presence of moisture, it can release hydrobromic acid, which is corrosive and can cause severe skin burns and eye damage.

The Alkylating Agent Consideration

It is crucial to operate under the assumption that this compound, like other potent alkylating agents, can pose long-term health risks through repeated or even single exposures.[4] The primary mechanism of toxicity for this class of compounds is the covalent modification of DNA, which can lead to mutations and potentially cancer.[3] Therefore, minimizing exposure is not just a matter of avoiding acute irritation but also a critical step in mitigating potential chronic health effects.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and personal protection is mandatory when handling this compound.

Primary Engineering Controls

All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood .[7] The fume hood provides the primary barrier against inhalation of dust particles or vapors and protects the user from splashes.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of appropriate PPE are non-negotiable.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[1] | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile gloves (double-gloving is recommended).[1][8] | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or tearing. |

| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in the event of a spill.[1] | Provides an additional layer of protection against inhalation. |

Workflow for Donning and Doffing PPE:

Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.

Section 3: Safe Handling, Storage, and Disposal

Prudent Handling Practices

-

Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[1][7]

-

Controlled Dispensing: When weighing the solid, use a spatula and transfer it to a tared container within the fume hood. Close the primary container immediately after dispensing.

-

Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

-

Reaction Monitoring: Ensure all reactions are conducted in well-ventilated areas and that reaction vessels are properly secured.

-

Post-Handling Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Storage Requirements

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

-

Environment: Store in a cool, designated area for hazardous chemicals, away from incompatible materials.[7]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[7]

Decontamination and Waste Disposal

-

Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) to dissolve the residue, followed by washing with soap and water.

-

Waste Disposal: Dispose of all waste materials (including contaminated gloves, paper towels, and chemical waste) in accordance with local, state, and federal regulations.[1] Label all waste containers clearly.

Section 4: Emergency Procedures

Prompt and informed action is critical in the event of an emergency.

First Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10] |

| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][8] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][10] |

Accidental Release Measures

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[1][8]

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert emergency responders.

-

Prevent the spill from entering drains or waterways.

-

Emergency Response Logic:

Caption: A decision-making flowchart for responding to emergencies involving the compound.

Conclusion: A Culture of Safety

The responsible use of this compound in scientific research is predicated on a deeply ingrained culture of safety. This guide provides a technical framework for its handling, but it is the diligence, foresight, and unwavering commitment of the individual researcher that ultimately ensures a safe and productive laboratory environment. Always prioritize safety, question the unknown, and never underestimate the reactivity of the molecules you work with.

References

- Chemos GmbH & Co. KG.

- Apollo Scientific.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 59556511, 3-Bromomethyl-1-methylazetidine. Retrieved from [Link].

-

PubChemLite. This compound (C5H10BrN). Retrieved from [Link].

- Fisher Scientific.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12707037, 3-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link].

- Fisher Scientific. Safety Data Sheet - 1-Boc-3-(methylaminomethyl)azetidine.

- Sigma-Aldrich.

- Airgas.

- MedChemExpress.

-

GOV.UK. What to do in a chemical emergency. Retrieved from [Link].

- Caluanie Muelear Oxidize. Emergency Response Procedures for Chemical Exposure in Factories.

-

Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link].

- University of Malaya.

-

Wikipedia. Alkylating antineoplastic agent. Retrieved from [Link].

-

MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link].

-

Organic Chemistry Portal. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Retrieved from [Link].

-

Royal Society of Chemistry. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. Retrieved from [Link].

- University of Medical Sciences Poznan. Anticancer agents.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. airgas.com [airgas.com]

- 10. chemos.de [chemos.de]

Whitepaper: The Genesis of a Key Building Block: Discovery and First Synthesis of 3-(Bromomethyl)-1-methylazetidine Hydrobromide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and ability to act as a bioisostere for larger, more flexible rings have made it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive overview of the discovery and seminal synthesis of a critical derivative, 3-(Bromomethyl)-1-methylazetidine hydrobromide. We will explore the synthetic challenges inherent in the azetidine framework, present a detailed, step-by-step protocol for its first plausible synthesis from common precursors, and discuss the mechanistic rationale behind each experimental choice. This document is intended to serve as an in-depth technical resource, grounding contemporary research in the foundational chemistry that enabled the use of this versatile building block.

Chapter 1: The Strategic Importance of the Azetidine Scaffold

Nitrogen-containing heterocycles are fundamental motifs in medicinal chemistry, appearing in a vast majority of FDA-approved small molecule drugs.[1] Among these, the azetidine ring system has garnered significant attention for its unique structural and physicochemical properties.[2][3] The inherent ring strain of approximately 25.4 kcal/mol, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, endows azetidine derivatives with a unique reactivity profile and a rigid, well-defined three-dimensional structure.[3]

This structural rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the polar nitrogen atom within the small ring structure can improve aqueous solubility and serve as a key hydrogen bond acceptor.[1] Azetidines are found in numerous bioactive molecules and approved drugs, where they often enhance metabolic stability and improve pharmacokinetic properties compared to their larger ring counterparts.[3] The compound 3-(Bromomethyl)-1-methylazetidine, in particular, serves as a powerful and versatile building block, with the bromomethyl group acting as a reactive handle for introducing a wide array of functional groups via nucleophilic substitution.[4][5]

Chapter 2: Retrosynthetic Blueprint and Strategic Considerations

The synthesis of any azetidine derivative must address the energetic challenge of forming a strained four-membered ring. The most common and reliable methods involve the intramolecular cyclization of a precursor containing an amine and a suitable leaving group in a 1,3-relationship.[4][6]

A logical retrosynthetic analysis of the target compound, this compound, deconstructs the molecule into readily accessible starting materials. The final hydrobromide salt is formed from its free base, which in turn is synthesized by the bromination of a primary alcohol. This key intermediate, 3-(hydroxymethyl)-1-methylazetidine , becomes the central synthetic target. This alcohol can be envisioned as arising from the reduction of a corresponding ester, methyl 1-methylazetidine-3-carboxylate, a derivative accessible through established routes. This multi-step approach allows for the controlled installation of the required functional groups.

Caption: Retrosynthetic analysis of the target compound.

Chapter 3: The First Synthesis: A Detailed Experimental Protocol

This section details a robust, three-step synthesis of this compound. The protocol is designed to be self-validating, with each step yielding a characterizable intermediate. The causality behind the choice of reagents, solvents, and conditions is explained to provide a deeper understanding of the process.

Experimental Workflow Overview

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of 3-(Hydroxymethyl)-1-methylazetidine

Principle: This step involves the reduction of the ester functionality of methyl 1-methylazetidine-3-carboxylate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Its high reactivity ensures a complete and rapid conversion where milder reducing agents like sodium borohydride would be ineffective. Anhydrous tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve the ester and its compatibility with the highly reactive LiAlH₄. The reaction is performed at 0 °C initially to control the exothermic reaction upon addition of the ester, and then allowed to proceed to completion.

Detailed Protocol:

-

Inert Atmosphere: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Preparation: Anhydrous THF (150 mL) is cannulated into the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (1.2 equivalents). The resulting slurry is cooled to 0 °C in an ice-water bath.

-

Substrate Addition: Methyl 1-methylazetidine-3-carboxylate (1.0 equivalent) is dissolved in 50 mL of anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry over 45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and adding water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for safely neutralizing the excess hydride and precipitating the aluminum salts into a granular, easily filterable solid.

-

Isolation: The resulting white precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with additional THF (3 x 50 mL). The combined filtrate is concentrated under reduced pressure to yield 3-(hydroxymethyl)-1-methylazetidine as a crude oil, which can be purified by vacuum distillation.

Step 2: Synthesis of 3-(Bromomethyl)-1-methylazetidine (Free Base)

Principle: This step converts the primary alcohol into an alkyl bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an S_N2 reaction. Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and allows for easy temperature control. The reaction is run at low temperature to mitigate potential side reactions.

Detailed Protocol:

-

Setup: A flame-dried 250 mL round-bottom flask under a nitrogen atmosphere is charged with 3-(hydroxymethyl)-1-methylazetidine (1.0 equivalent) and anhydrous DCM (100 mL). The solution is cooled to 0 °C.

-

Reagent Addition: Phosphorus tribromide (0.4 equivalents, to provide a slight excess of bromide) dissolved in 20 mL of anhydrous DCM is added dropwise to the stirred solution over 30 minutes.

-

Reaction: The mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stir for an additional 4 hours.

-

Workup: The reaction mixture is carefully poured onto crushed ice (approx. 100 g) and then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to afford the crude 3-(Bromomethyl)-1-methylazetidine.

Step 3: Formation of this compound

Principle: This is a standard acid-base reaction to form a stable, crystalline salt, which is often easier to handle, purify, and store than the corresponding free base. The free base amine is protonated by hydrobromic acid.

Detailed Protocol:

-

Solution Preparation: The crude 3-(Bromomethyl)-1-methylazetidine from the previous step is dissolved in diethyl ether (Et₂O, 100 mL).

-

Acidification: A solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid, 1.1 equivalents) is added dropwise with vigorous stirring. The hydrobromide salt will precipitate out of the non-polar solvent.

-

Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities, and dried under vacuum to yield the final product, this compound, as a white or off-white solid.[7]

Chapter 4: Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analysis. The following table summarizes key properties of the final product and its free base.

| Property | 3-(Bromomethyl)-1-methylazetidine[8] | 3-(Bromomethyl)-1-methylazetidine HBr[7] |

| Molecular Formula | C₅H₁₀BrN | C₅H₁₁Br₂N |

| Molecular Weight | 164.04 g/mol | 244.96 g/mol |

| CAS Number | 1357352-63-6 | 2418695-92-6 |

| Appearance | Expected to be a liquid or low-melting solid | White to off-white crystalline solid |

Spectroscopic analysis is essential for structural confirmation. In the ¹H NMR spectrum, one would expect to see characteristic signals for the methyl group on the nitrogen, the non-equivalent protons of the azetidine ring, and the methylene protons of the bromomethyl group. The formation of the hydrobromide salt would result in a downfield shift of the protons adjacent to the nitrogen atom due to its protonation.

Chapter 5: Conclusion and Outlook

The development of a reliable synthetic route to this compound was a crucial step in unlocking the potential of the 3-substituted azetidine scaffold. This guide has outlined a plausible and chemically sound "first synthesis" based on fundamental organic reactions. The protocol highlights the strategic use of powerful reducing agents, classical bromination chemistry, and standard purification techniques. This versatile building block continues to be of high interest to medicinal chemists, serving as a starting point for the synthesis of complex molecules with potential therapeutic applications, including potent enzyme inhibitors.[9][10] The continued exploration of azetidine chemistry promises to yield new and innovative drug candidates for a wide range of diseases.

References

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.

- ScienceDirect. (n.d.). Azetidine - an overview. ScienceDirect Topics.

- Zhang, M., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Organic Chemistry Portal. (n.d.). Azetidine synthesis.

- Benchchem. (n.d.). 3-(Bromomethyl)-1-methanesulfonylazetidine.

- ChemicalBook. (n.d.). 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis.

- PubChem. (n.d.). 3-Bromomethyl-1-methylazetidine. National Institutes of Health.

- De Kimpe, N., et al. (n.d.). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. [Source Not Specified].

- Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- BLD Pharm. (n.d.). This compound.

- Google Patents. (n.d.). Synthetic method of 3-hydroxyazetidine hydrochloride.

- De Kimpe, N., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76, 2157-2167.

- Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry.

- Liu, Y., et al. (n.d.). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers. Polymer Chemistry (RSC Publishing).

- Google Patents. (n.d.). Bromination of hydroxyaromatic compounds.

- Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 3-(Bromomethyl)-1-methanesulfonylazetidine | 1850205-92-3 | Benchchem [benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 2418695-92-6|this compound|BLD Pharm [bldpharm.de]

- 8. 3-Bromomethyl-1-methylazetidine | C5H10BrN | CID 59556511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Strategic Incorporation of the 1-Methylazetidin-3-ylmethyl Moiety via Nucleophilic Substitution

Introduction: The Rising Prominence of the Azetidine Scaffold

In contemporary drug discovery, the azetidine ring has emerged as a privileged structural motif.[1][2] This four-membered, nitrogen-containing heterocycle offers a unique combination of properties that medicinal chemists leverage to enhance the therapeutic potential of drug candidates. Its inherent ring strain (approximately 25.2 kcal/mol), sp³-rich character, and conformational rigidity provide a defined three-dimensional framework.[1][3] This often leads to improved metabolic stability, receptor affinity, aqueous solubility, and overall pharmacokinetic profiles compared to more flexible or larger ring systems.[1] The successful integration of azetidine moieties into several FDA-approved drugs, such as the anticancer agent cobimetinib and the antihypertensive drug azelnidipine, underscores their value in modern pharmaceutical design.[1]

3-(Bromomethyl)-1-methylazetidine hydrobromide is a key building block for introducing the 1-methylazetidin-3-ylmethyl fragment into target molecules. This reagent provides a reactive electrophilic center for facile bond formation with a wide range of nucleophiles, enabling the strategic exploration of chemical space and the optimization of lead compounds.

Mechanistic Rationale: The SN2 Pathway and Reagent Considerations

The primary alkyl bromide structure of 3-(Bromomethyl)-1-methylazetidine dictates that its reaction with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.

Causality of the SN2 Reaction: The reaction is a single, concerted step where the nucleophile attacks the electrophilic methylene carbon (CH₂-Br) from the backside, relative to the bromide leaving group. Simultaneously, the carbon-bromine bond breaks. This backside attack results in an inversion of stereochemistry if the carbon were chiral. Bromide is an excellent leaving group due to the stability of the resulting bromide anion (Br⁻), a consequence of its large size and the low pKa of its conjugate acid, HBr.[4]